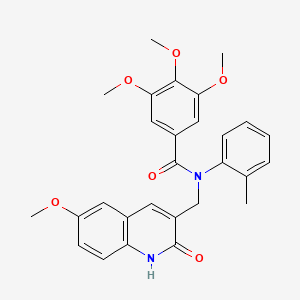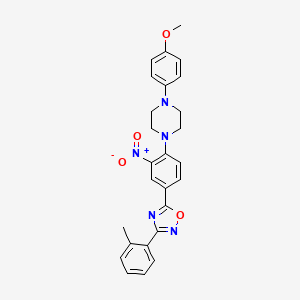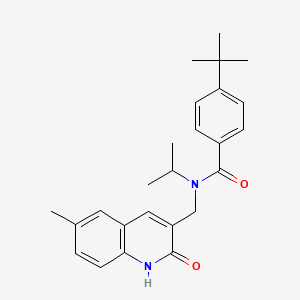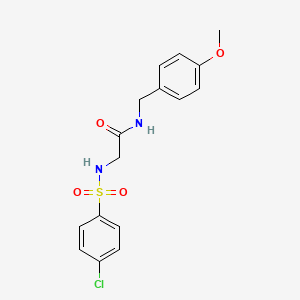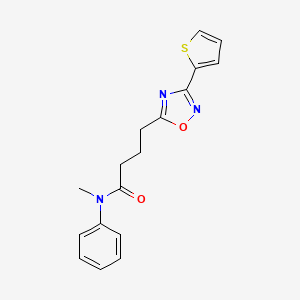
N-methyl-N-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide, also known as MPBX, is a chemical compound that has been widely studied for its potential applications in scientific research. MPBX is a member of the oxadiazole family, which has been shown to have a variety of biological activities, including antimicrobial, antitumor, and anticonvulsant effects.
Mécanisme D'action
The mechanism of action of N-methyl-N-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the brain. Specifically, N-methyl-N-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to enhance the activity of GABA receptors, which are involved in the regulation of neuronal excitability. N-methyl-N-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide may also modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects
In addition to its effects on ion channels and receptors, N-methyl-N-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have a variety of biochemical and physiological effects. For example, N-methyl-N-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. N-methyl-N-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to modulate the activity of enzymes involved in the metabolism of neurotransmitters, such as monoamine oxidase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-methyl-N-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide for lab experiments is its unique chemical structure, which makes it a useful scaffold for the development of new drugs. N-methyl-N-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is also relatively easy to synthesize and purify, which makes it a convenient compound for use in research. However, one limitation of N-methyl-N-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research on N-methyl-N-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is the development of new drugs based on the structure of N-methyl-N-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide, particularly for the treatment of neurological disorders and cancer. Another area of interest is the elucidation of the mechanism of action of N-methyl-N-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide, which could lead to the development of more targeted and effective drugs. Finally, further research is needed to explore the potential applications of N-methyl-N-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide in other scientific fields, such as materials science and catalysis.
Méthodes De Synthèse
The synthesis of N-methyl-N-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 2-amino-5-(thiophen-2-yl)-1,3,4-oxadiazole with N-methyl-N-phenyl-4-bromobutanamide in the presence of a base, such as potassium carbonate. The reaction proceeds through the formation of a bromoamide intermediate, which is then converted to the final product through nucleophilic substitution. The yield of this reaction is typically around 60-70%, and the purity of the product can be improved through recrystallization.
Applications De Recherche Scientifique
N-methyl-N-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-methyl-N-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have anticonvulsant and neuroprotective effects, making it a potential candidate for the treatment of epilepsy and other neurological disorders. In cancer research, N-methyl-N-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have antitumor effects, particularly against breast cancer cells. Finally, N-methyl-N-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been used as a scaffold for the development of new drugs, due to its unique chemical structure and biological activity.
Propriétés
IUPAC Name |
N-methyl-N-phenyl-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-20(13-7-3-2-4-8-13)16(21)11-5-10-15-18-17(19-22-15)14-9-6-12-23-14/h2-4,6-9,12H,5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPGDALRHNRJNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CCCC2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide](/img/structure/B7705619.png)
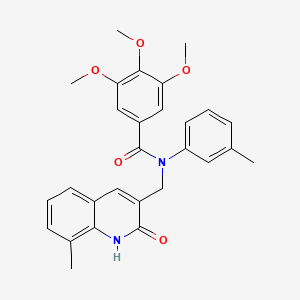
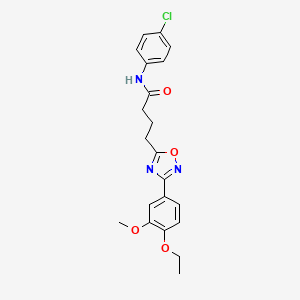
![N-[2-(methylsulfanyl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7705641.png)


![2-Methyl-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7705661.png)
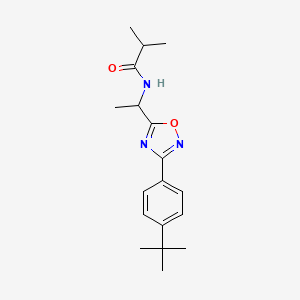
![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[(furan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7705669.png)
